molecular formula C7H15NO2 B2648524 (4-Ethoxypyrrolidin-3-yl)methanol CAS No. 1955540-22-3

(4-Ethoxypyrrolidin-3-yl)methanol

Cat. No.: B2648524
CAS No.: 1955540-22-3
M. Wt: 145.202
InChI Key: VZJWEPQEIRNGOH-UHFFFAOYSA-N
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Description

(4-Ethoxypyrrolidin-3-yl)methanol is a pyrrolidine-derived compound featuring an ethoxy substituent at the 4-position of the pyrrolidine ring and a hydroxymethyl group at the 3-position.

Properties

IUPAC Name

(4-ethoxypyrrolidin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-2-10-7-4-8-3-6(7)5-9/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJWEPQEIRNGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CNCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955540-22-3
Record name (4-ethoxypyrrolidin-3-yl)methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxypyrrolidin-3-yl)methanol typically involves the reaction of pyrrolidine derivatives with ethylating agents. One common method is the reaction of 3-hydroxypyrrolidine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory-scale synthesis, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxypyrrolidin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

  • Neurological Disorders :
    • Mechanism of Action : Compounds similar to (4-Ethoxypyrrolidin-3-yl)methanol have been studied for their potential as neurotransmitter modulators. They may influence pathways related to serotonin and dopamine, which are critical in treating conditions such as depression and anxiety.
    • Case Studies : Research has indicated that pyrrolidine derivatives can exhibit anxiolytic effects in animal models, suggesting that this compound may have similar properties.
  • Metabolic Disorders :
    • β3 Adrenergic Receptor Agonism : Some studies have suggested that compounds like this compound can act as agonists for the β3 adrenergic receptors, which are involved in the regulation of metabolism and energy expenditure. This action could be beneficial in the treatment of obesity and type 2 diabetes.
    • Research Findings : A patent describes the use of similar hydroxymethyl pyrrolidines as β3 adrenergic receptor modulators, highlighting their potential in metabolic therapies .
  • Antimicrobial Activity :
    • Compounds with similar structures have shown promise in antimicrobial applications. The presence of the ethoxy group may enhance the lipophilicity of this compound, potentially improving its ability to penetrate bacterial membranes.
    • Studies : Investigations into related pyrrolidine compounds have demonstrated significant antibacterial properties against various strains of bacteria.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the pyrrolidine ring through cyclization reactions.
  • Alkylation processes to introduce the ethoxy group at the 4-position.

Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are essential for confirming the structure and purity of synthesized compounds.

Mechanism of Action

The mechanism of action of (4-Ethoxypyrrolidin-3-yl)methanol is not well-defined. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the pyrrolidine ring. The compound may influence biological pathways by binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
This compound (Target) C₇H₁₅NO₂ 161.20 (estimated) 4-ethoxy, 3-hydroxymethyl (pyrrolidine) Hypothesized: Drug intermediate, chiral ligand
[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol C₁₂H₁₅FNO₂ 236.25 3-fluoro-4-methoxyphenyl, 3-hydroxymethyl (pyrrolidine) Pharmaceutical building block (e.g., kinase inhibitors)
(4-(6-Methoxypyridazin-3-yl)phenyl)methanol C₁₂H₁₂N₂O₂ 216.24 6-methoxypyridazin-3-yl, phenyl, hydroxymethyl Material science intermediates
[1-(4-Methylbenzyl)piperidin-3-yl]methanol C₁₄H₂₁NO 219.32 4-methylbenzyl, 3-hydroxymethyl (piperidine) Neurological drug candidate (e.g., receptor modulators)
[1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-3-yl]-methanol C₁₂H₁₉N₃O₂ 237.30 6-ethoxypyrimidin-4-yl, 3-hydroxymethyl (piperidine) Agrochemical research (e.g., pesticide precursors)

Structural and Functional Differences

Core Heterocycle: The target compound uses a pyrrolidine ring (5-membered), whereas analogs like and employ piperidine (6-membered).

Substituent Effects :

  • The 4-ethoxy group in the target compound may offer greater metabolic stability than the 4-methoxy group in due to reduced oxidative demethylation susceptibility.
  • The pyridazine moiety in introduces aromatic nitrogen atoms, enabling π-π stacking interactions absent in the ethoxy-pyrrolidine system.

Molecular Weight and Solubility :

  • The target compound’s lower molecular weight (161.20 vs. 216–237 g/mol in analogs) suggests improved solubility in polar solvents, advantageous for reaction workup or formulation.

Biological Activity

(4-Ethoxypyrrolidin-3-yl)methanol, with the molecular formula C7_7H15_{15}NO2_2 and CAS No. 1955540-22-3, is a chemical compound characterized by a pyrrolidine ring with an ethoxy group at the 4-position and a hydroxymethyl group at the 3-position. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of the pyrrolidine ring suggests potential binding to active sites or alteration of protein conformations, influencing various biological pathways. However, detailed studies elucidating its precise mechanism remain limited.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies on related pyrrolidine derivatives have shown promising results in scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

Antimicrobial Activity

Preliminary investigations suggest potential antimicrobial effects of this compound. Similar compounds have demonstrated activity against a range of pathogens, including bacteria and fungi. The effectiveness of these compounds often correlates with their structural characteristics, including functional groups that enhance their interaction with microbial cell membranes .

Comparative Analysis with Similar Compounds

CompoundAntioxidant ActivityAntimicrobial ActivityUnique Features
This compoundModeratePotentialSpecific substitution pattern
PyrrolidineLowModerateSimple nitrogen-containing heterocycle
ProlinolHighHighHydroxylated derivative
Mannich BasesVariableHighDiverse structural variations

This table illustrates how this compound compares to other related compounds in terms of biological activity.

Case Studies

  • Antioxidant Studies : A study evaluated the antioxidant capacity of various pyrrolidine derivatives using the DPPH assay. Results indicated that certain derivatives had IC50_{50} values comparable to well-known antioxidants, suggesting that this compound may possess similar capabilities .
  • Antimicrobial Screening : In a comparative study involving different solvent extracts of plant materials, compounds exhibiting structural similarities to this compound showed significant antibacterial activity against pathogens such as E. coli and Staphylococcus aureus. The study highlighted the importance of structural features in determining bioactivity .

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